molecular formula C10H10ClF3N2O2 B15302841 Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate

Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate

Cat. No.: B15302841
M. Wt: 282.64 g/mol
InChI Key: WJGMYJSNIUAHAF-UHFFFAOYSA-N
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Description

Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridyl group substituted with chlorine and trifluoromethyl groups, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable amino acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a proherbicide that is hydrolyzed to its active form, which inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .

Comparison with Similar Compounds

Similar Compounds

    Haloxyfop-P-methyl: A similar compound used as a herbicide with a comparable mechanism of action.

    Fluazifop-P-butyl: Another herbicide with a similar structure and function.

Uniqueness

Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is unique due to its specific substitution pattern on the pyridyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H10ClF3N2O2

Molecular Weight

282.64 g/mol

IUPAC Name

methyl 2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoate

InChI

InChI=1S/C10H10ClF3N2O2/c1-18-9(17)7(15)3-5-2-6(10(12,13)14)4-16-8(5)11/h2,4,7H,3,15H2,1H3

InChI Key

WJGMYJSNIUAHAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(N=CC(=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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